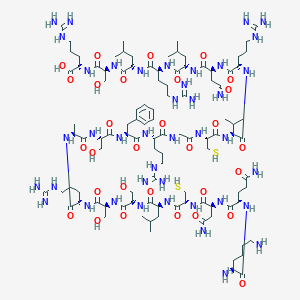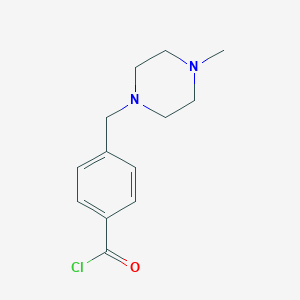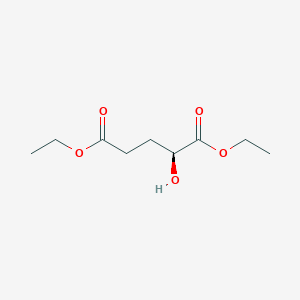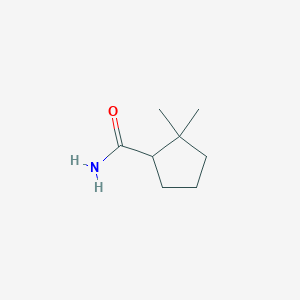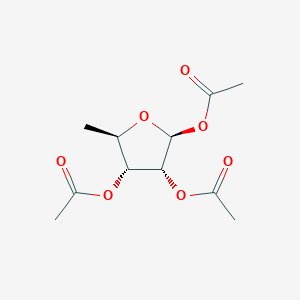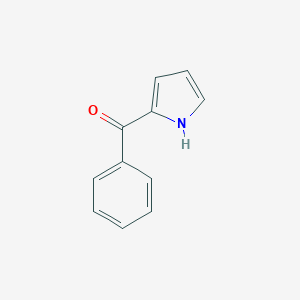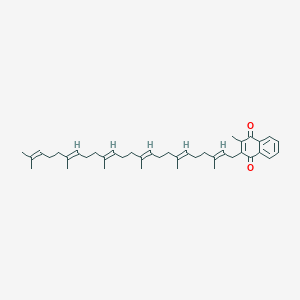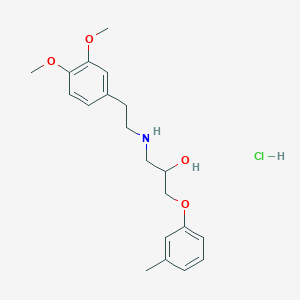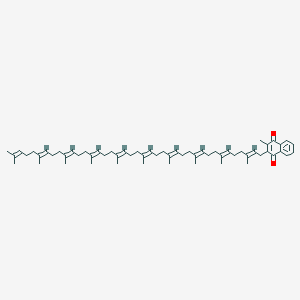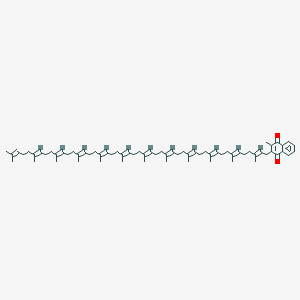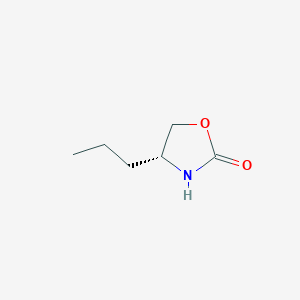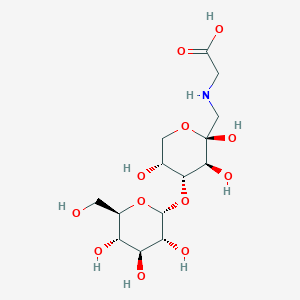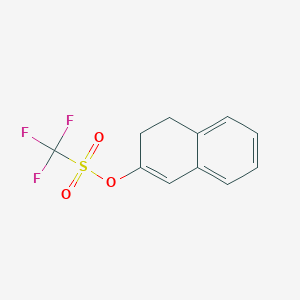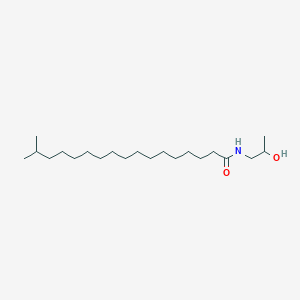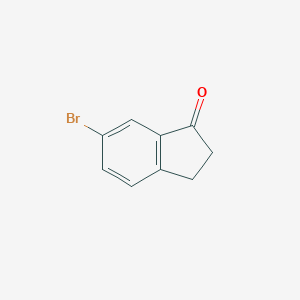
6-溴-1-茚酮
概览
描述
6-Bromo-1-indanone is a brominated organic compound derived from indanone. Indanone itself is a cyclic ketone with a structure that includes both a cyclopentane and a benzene ring. The bromination of indanone introduces a bromine atom into the molecule, which can significantly alter its chemical reactivity and physical properties. The studies related to brominated indanones, such as 6-Bromo-1-indanone, often focus on their synthesis, molecular structure, and potential applications in various chemical reactions .
Synthesis Analysis
The synthesis of brominated indanones, including 6-Bromo-1-indanone, has been explored through various methods. For instance, the bromination of 1-indanone under acidic conditions with copper(II) bromide as a brominating agent has been reported to yield 2-bromo-1-indanones with high efficiency . Another study describes the synthesis of 4-chloro-1-indanone, which could potentially be modified to synthesize 6-Bromo-1-indanone through appropriate substitution reactions . These methods highlight the versatility of bromination reactions and the ability to selectively introduce bromine atoms into specific positions on the indanone ring system.
Molecular Structure Analysis
The molecular structure of brominated indanones is characterized by the presence of a bromine atom attached to the indanone core. X-ray diffraction studies have been used to determine the crystal structures of related brominated compounds, providing insights into their molecular conformations and intermolecular interactions . These analyses are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Brominated indanones, such as 6-Bromo-1-indanone, can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, they can undergo further substitution reactions, where the bromine atom can be replaced by other functional groups, leading to a wide range of derivatives . The bromine atom can also facilitate the formation of carbon-carbon bonds, making these compounds useful intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-indanone are influenced by the presence of the bromine atom. Bromination generally increases the molecular weight and alters the polarity of the compound, which can affect its solubility and boiling point. The introduction of bromine can also impact the compound's optical properties, such as UV-Vis absorption, and its reactivity in photochemical processes . These properties are important for the practical applications of brominated indanones in materials science and synthetic chemistry.
科研应用
活性和结构研究
6-溴-1-茚酮及其衍生物,如6-和7-羟基-1-茚酮,已通过实验技术和计算计算研究其活性特性。这些研究涉及确定燃烧和升华焓,这对于理解它们的热力学稳定性和在材料科学和化学工程等领域的潜在应用至关重要(Silva & Silva, 2020)。
合成和反应性
关于各种1-茚酮衍生物的合成研究,包括涉及6-溴-1-茚酮的研究,突显了它在有机合成中的重要性。这包括对次级胺与溴-茚酮的反应以及合成类似篮状烃的化合物的研究,这些化合物是碳纳米管端部模板的前体(Allisson, Büchi, & Michaelis, 1966); (Cui, Akhmedov, Petersen, & Wang, 2010)。
化学分析和分子结构
与6-溴-1-茚酮密切相关的茚酮衍生物的研究包括对其分子结构和活性特性的研究。这对于在材料科学等领域的应用至关重要,其中理解分子结构及其活性特性至关重要(Silva, Lima, & da Silva, 2018)。
光敏保护基
已经探索了6-溴-1-茚酮衍生物作为醛和酮的光敏保护基。这在合成化学中具有重要意义,其中控制功能基的释放至关重要(Lu, Fedoryak, Moister, & Dore, 2003)。
电化学应用
已经研究了1-茚酮衍生物的电化学性质,包括与6-溴-1-茚酮相关的性质。这包括对电催化环化-卤磺酰化的研究,这对于绿色化学和开发环保合成方法至关重要(Zhang, Hao, Wang, Wang, Tu, & Jiang, 2020)。
晶体学和光谱分析
通过研究1-茚酮及其衍生物的晶体结构和光谱特性,有助于理解它们的化学行为和在各种科学领域的潜在应用。这包括研究氢键和其他分子间相互作用(Ruiz, Fernández-Gómez, González, Kozioł, & Roldan, 2004)。
催化和有机合成
在催化中使用6-溴-1-茚酮衍生物,特别是在钯催化的不对称烯丙胺化中,展示了它在先进有机合成中的相关性。这对于开发新的合成方法和潜在的药物应用至关重要(Gao, Qiu, Sun, Nanxing, Cao, & Teng, 2018)。
Safety And Hazards
性质
IUPAC Name |
6-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQHEDQNODAFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163053 | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-indanone | |
CAS RN |
14548-39-1 | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

